Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group and the oxadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.
Scientific Research Applications
Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with ethyl chloroformate in the presence of a base. The reaction conditions often include:
Reagents: Hydrazides, ethyl chloroformate, base (e.g., triethylamine)
Solvents: Common solvents include dichloromethane or tetrahydrofuran
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures
Time: Reaction times can vary from a few hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency
Purification techniques: Such as recrystallization or chromatography to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Formation of substituted oxadiazoles
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties
Methyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-19-11(18)10-17-16-9(20-10)7-3-5-8(6-4-7)12(13,14)15/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMFOLNSWHTYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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